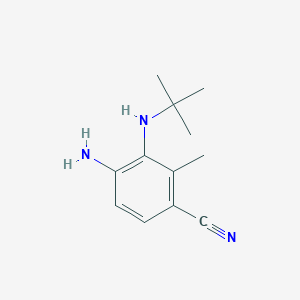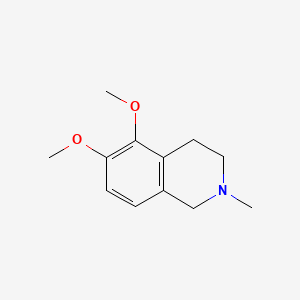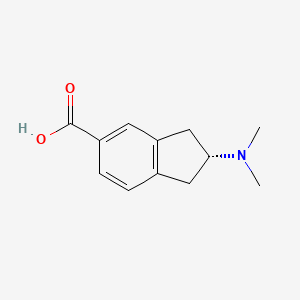
4-Amino-3-(tert-butylamino)-2-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(tert-butylamino)-2-methylbenzonitrile is an organic compound that features a benzene ring substituted with an amino group, a tert-butylamino group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(tert-butylamino)-2-methylbenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The tert-butylamino group can be introduced via a nucleophilic substitution reaction using tert-butylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-(tert-butylamino)-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium azide and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-3-(tert-butylamino)-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-3-(tert-butylamino)-2-methylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-(tert-butylamino)-2-methylbenzonitrile: shares similarities with compounds like 4-Amino-3-(tert-butylamino)-2-methylbenzoic acid and 4-Amino-3-(tert-butylamino)-2-methylbenzamide.
Clenbuterol: A compound with a similar structure but different functional groups, used as a bronchodilator.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
1375069-39-8 |
|---|---|
Formule moléculaire |
C12H17N3 |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
4-amino-3-(tert-butylamino)-2-methylbenzonitrile |
InChI |
InChI=1S/C12H17N3/c1-8-9(7-13)5-6-10(14)11(8)15-12(2,3)4/h5-6,15H,14H2,1-4H3 |
Clé InChI |
IKBGPBWYFHBVPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1NC(C)(C)C)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)

![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)



![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)

